2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester
Description
This compound, systematically named 2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester, is a diacrylate ester derived from methacrylic acid (2-methyl-2-propenoic acid) and a tripropylene glycol backbone. Its structure consists of three propylene glycol units linked by ether bonds, terminated with methacrylate groups. It is commonly referred to as Tripropylene Glycol Diacrylate (TPGDA) in industrial contexts .
Properties
CAS No. |
68901-06-4 |
|---|---|
Molecular Formula |
C17H28O6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[3-[3-(2-methylprop-2-enoyloxy)propoxy]propoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H28O6/c1-14(2)16(18)22-12-6-10-20-8-5-9-21-11-7-13-23-17(19)15(3)4/h1,3,5-13H2,2,4H3 |
InChI Key |
QLSAVDKHKYMDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCOCCCOCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 1,3-propanediol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding alcohols and acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of new esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts like sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Polymerization: Produces polymers with varying molecular weights, used in coatings and adhesives.
Hydrolysis: Yields 2-Propenoic acid, 2-methyl- and 1,3-propanediol.
Transesterification: Results in the formation of new esters with different alcohol groups.
Scientific Research Applications
Polymerization and Material Science
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester is primarily utilized in the synthesis of polymers. Its ability to undergo free radical polymerization makes it a valuable monomer in the production of various polymeric materials.
- Case Study : In a study focusing on dental materials, this compound was incorporated into resin formulations to enhance mechanical properties and reduce shrinkage during polymerization. The results indicated improved tensile strength and lower water absorption rates compared to traditional formulations .
Coatings and Adhesives
The compound is also employed in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors.
- Case Study : Research demonstrated that incorporating this ester into acrylic coatings improved durability and resistance to UV light degradation. The coatings exhibited a significant increase in lifespan under accelerated weathering tests .
Separation Techniques
A notable application of this compound is in chromatographic techniques for the separation and analysis of complex mixtures.
- Application Method : Reverse-phase high-performance liquid chromatography (HPLC) has been successfully used to analyze this compound. The method involves using a mobile phase consisting of acetonitrile and water, with phosphoric acid for compatibility with mass spectrometry applications . This method is scalable for preparative separations, making it suitable for isolating impurities.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester primarily involves its ability to undergo polymerization. The ester groups in the compound can form cross-linked networks, providing mechanical strength and durability to the resulting polymers. The molecular targets and pathways involved include the formation of free radicals and the subsequent propagation of polymer chains.
Comparison with Similar Compounds
Key Properties :
- CAS Registry Numbers : 42978-66-5, 68901-05-3, and 94120-00-0 .
- Molecular Formula : $ \text{C}{15}\text{H}{22}\text{O}_6 $.
- Applications : Widely used in UV-curable coatings, inks, and adhesives due to its low viscosity, fast curing kinetics, and excellent adhesion properties .
Structural Differences
Tripropylene Glycol Diacrylate (TPGDA)
- Backbone : Three propylene glycol units (ether linkages).
- Functional Groups : Methacrylate termini.
Diethylene Glycol Diacrylate (DEGDA)
- Backbone : Two ethylene glycol units.
- Functional Groups : Acrylate termini.
- Key Feature : Shorter chain length increases reactivity but reduces flexibility .
Bisphenol A Glycidyl Dimethacrylate (Bis-GMA)
- Backbone: Bisphenol A core with glycidyl methacrylate groups.
- Functional Groups : Methacrylate termini.
- Key Feature: Aromatic structure enhances mechanical strength but introduces concerns about bisphenol A (BPA) leaching .
1,3-Bis(3-Methacryloxypropyl)tetramethyldisiloxane
- Backbone : Siloxane (Si-O-Si) linkage with propylene spacers.
- Functional Groups : Methacrylate termini.
- Key Feature : Siloxane backbone provides thermal stability and hydrophobicity .
Physical and Chemical Properties
Notes:
- TPGDA’s intermediate chain length balances viscosity and flexibility.
- Bis-GMA’s high viscosity necessitates dilution with reactive monomers for practical use .
- Siloxane-based methacrylates exhibit superior thermal stability due to Si-O bonds .
Reactivity and Polymerization
- TPGDA : Methacrylate groups undergo free-radical polymerization, slower than acrylates but yield harder polymers. UV initiation is common .
- DEGDA : Acrylate termini enable faster curing, suitable for high-speed coatings .
- Bis-GMA: Requires photoinitiators (e.g., camphorquinone) for dental applications; slower curing enhances depth of cure .
- Siloxane Methacrylates : Siloxane backbone reduces oxygen inhibition during curing, improving surface finish .
Biological Activity
Chemical Identity
- Name : 2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester
- CAS Number : 68901-06-4
- Molecular Formula : C17H28O6
- Molecular Weight : 328.40 g/mol
This compound is a type of methacrylate ester that has garnered attention for its potential biological activities and applications in various fields, including biomedicine and materials science.
The biological activity of 2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester can be attributed to its structural properties as a methacrylate. Methacrylates are known for their ability to polymerize and form cross-linked networks which can influence cellular behaviors such as adhesion, proliferation, and differentiation.
Toxicological Profile
Research indicates that the compound exhibits low acute toxicity. In studies involving oral administration to rats, the median lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight . Dermal exposure studies also reported an LD50 greater than 2000 mg/kg, indicating relatively low risk under controlled conditions .
Skin Sensitization Potential
The compound has been evaluated for skin sensitization potential using the Local Lymph Node Assay (LLNA). Results showed significant increases in lymph node cell proliferation at various concentrations, suggesting that it may act as a skin sensitizer .
Applications in Biomedical Research
Due to its polymerizable nature, this compound is explored for use in drug delivery systems and tissue engineering. Its ability to form hydrogels can be beneficial in creating scaffolds that mimic extracellular matrix properties.
Study on Drug Delivery Systems
A study investigated the use of methacrylate-based polymers for controlled drug release. The findings indicated that incorporating 2-Propenoic acid derivatives into polymer matrices enhanced the release profiles of therapeutic agents while maintaining biocompatibility .
Toxicity Assessment in Animal Models
In a comprehensive toxicity assessment involving multiple routes of exposure (oral, dermal, inhalation), no significant mortality was observed across all tested groups. The studies emphasized the importance of evaluating both systemic and local effects to determine safety profiles for potential applications .
Polymer Membrane Development
Research highlighted the development of plasticizer-free ion-selective membranes incorporating this compound. These membranes demonstrated improved stability and performance in electrochemical applications compared to traditional formulations .
Data Summary Table
| Parameter | Value |
|---|---|
| CAS Number | 68901-06-4 |
| Molecular Formula | C17H28O6 |
| Molecular Weight | 328.40 g/mol |
| LD50 (Oral) | >2000 mg/kg |
| LD50 (Dermal) | >2000 mg/kg |
| Skin Sensitization | Positive in LLNA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
